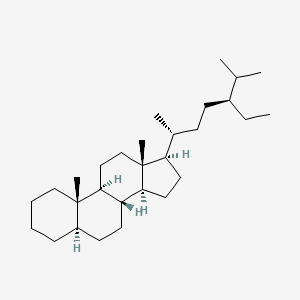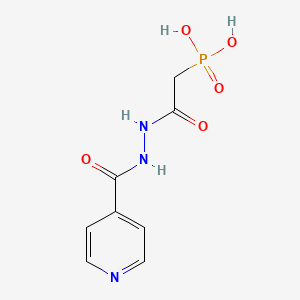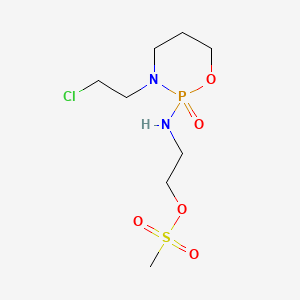
Sufosfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sufosfamide is a chemotherapeutic agent belonging to the alkylating agent and nitrogen mustard family of medications. It is used to treat various types of cancer, including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, small cell lung cancer, cervical cancer, and ovarian cancer . This compound works by disrupting the duplication of DNA and the creation of RNA, thereby inhibiting the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sufosfamide can be synthesized through several methods. One common method involves the ammonolysis reaction between sulfuryl chloride and liquid ammonia in the presence of petroleum ether . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides . These methods are efficient and environmentally friendly, providing good yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical use. The use of advanced equipment and technology allows for the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Sufosfamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sulfuryl chloride (SOCl2), and N-chlorosuccinimide (NCS).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Various amines and sodium azide (NaN3).
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonyl azides, and amines .
Scientific Research Applications
Sufosfamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various sulfonamide derivatives.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in chemotherapy for the treatment of various cancers.
Industry: Employed in the production of herbicides and pesticides due to its biological activity.
Mechanism of Action
Sufosfamide exerts its effects by disrupting the duplication of DNA and the creation of RNA in cancer cells . It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The active form of this compound alkylates DNA, leading to the formation of cross-links and preventing the cancer cells from dividing and growing .
Comparison with Similar Compounds
Sufosfamide is similar to other alkylating agents such as cyclophosphamide and ifosfamide . it has unique properties that make it effective in treating specific types of cancer. For example, this compound is particularly effective against testicular cancer and soft tissue sarcoma . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Ifosfamide: A synthetic analog of cyclophosphamide with similar mechanisms of action.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
This compound’s unique properties and effectiveness in treating certain cancers make it a valuable addition to the arsenal of chemotherapeutic agents.
Properties
| 37753-10-9 | |
Molecular Formula |
C8H18ClN2O5PS |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-4-10-17(12)11(6-3-9)5-2-7-15-17/h2-8H2,1H3,(H,10,12) |
InChI Key |
ZSZKJARKHWCBJK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl |
Canonical SMILES |
CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl |
synonyms |
3-(2-chloroethyl)-2-(2-mesyloxyethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide Asta 5122 cytimun sufosfamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


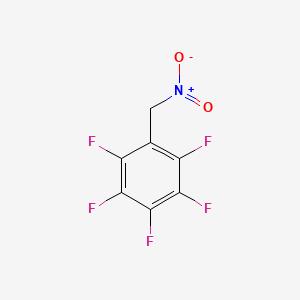
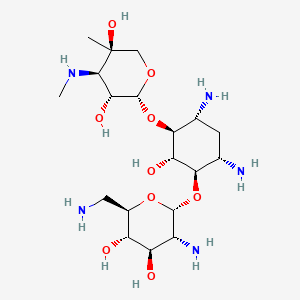
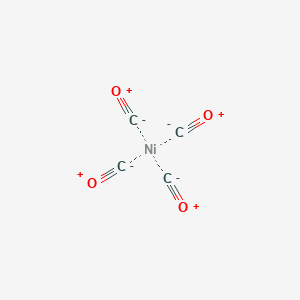
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
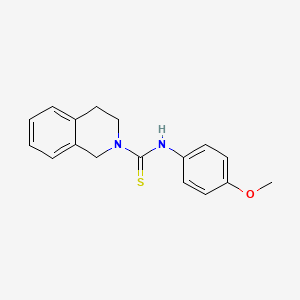
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

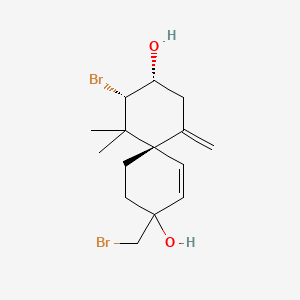

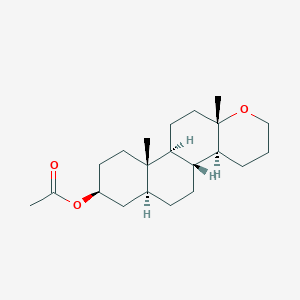
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)

